molecular formula C8H8N2O3 B3344528 N-(2-methyl-5-nitrophenyl)formamide CAS No. 77252-56-3

N-(2-methyl-5-nitrophenyl)formamide

Cat. No.: B3344528
CAS No.: 77252-56-3
M. Wt: 180.16 g/mol
InChI Key: AGEISPGOHDJZHN-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a 2-methyl-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)formamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitroaniline with formic acid or formic acid derivatives under appropriate conditions. For example, the reaction can be carried out in the presence of a dehydrating agent such as acetic anhydride to facilitate the formation of the formamide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-5-nitrophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Reduction: 2-methyl-5-aminophenylformamide.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)formamide is primarily related to its chemical reactivity The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactionsThese chemical transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    N-(2-methyl-5-aminophenyl)formamide: This compound is similar in structure but has an amino group instead of a nitro group, making it more reactive in certain chemical reactions.

    N-(2-nitrophenyl)formamide: Lacks the methyl group, which can influence its reactivity and applications.

Uniqueness: N-(2-methyl-5-nitrophenyl)formamide is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEISPGOHDJZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77252-56-3
Record name 5'-NITRO-O-FORMOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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